molecular formula C13H8ClN3O B2811083 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 327056-08-6

2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2811083
CAS No.: 327056-08-6
M. Wt: 257.68
InChI Key: IMLLSKDXLVDFRH-UHFFFAOYSA-N
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Description

2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 3-chlorophenyl group attached to the oxadiazole ring further enhances its chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 1,2,4-oxadiazole derivatives, such as 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, are often enzymes or receptors involved in critical biological processes . These compounds have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal effects . .

Mode of Action

The mode of action of 1,2,4-oxadiazole derivatives involves their interaction with their targets, leading to changes in the target’s function . The compound’s structure allows it to bind to its target, inhibiting or modifying the target’s activity . This interaction can lead to changes in cellular processes, ultimately leading to the compound’s observed biological effects .

Biochemical Pathways

The biochemical pathways affected by 1,2,4-oxadiazole derivatives depend on their specific targets . For instance, if the target is an enzyme involved in a particular metabolic pathway, the compound’s action could disrupt that pathway, leading to downstream effects on cellular function . .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The result of the compound’s action at the molecular and cellular level is typically a change in the function of its target, which can lead to observable biological effects . For instance, 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial, antifungal, and nematocidal activities . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . These factors can affect the compound’s structure, its interaction with its target, and its ADME properties . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The pyridine ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Properties

IUPAC Name

5-(3-chlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLLSKDXLVDFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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